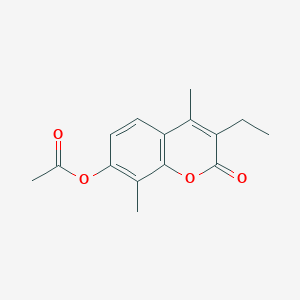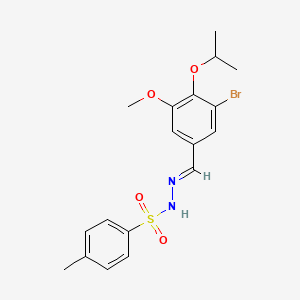
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide, also known as PQ-10, is a synthetic compound that belongs to the class of quinoxaline derivatives. PQ-10 has been studied extensively for its potential use in the field of medicinal chemistry due to its unique chemical structure and properties.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to activate the p53 tumor suppressor pathway. 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has also been shown to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of oxidative stress. 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
One advantage of using 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has also been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential. Another limitation of using 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
For the study of 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide include further investigation of its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide may also be studied for its potential use in combination with other anticancer drugs or as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the development of novel synthesis methods and formulations may improve the bioavailability and pharmacokinetics of 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide.
合成方法
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide can be synthesized through a variety of methods, including the reaction of 4-chlorophenylhydrazine with 2-methoxy-1,4-phenylenediamine in the presence of a suitable oxidant. Another method involves the reaction of 4-chloroaniline with 2-methoxy-1,4-benzoquinone in the presence of a base.
科学研究应用
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. In Alzheimer's disease research, 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain. In Parkinson's disease research, 3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to protect dopaminergic neurons from oxidative stress and reduce motor deficits in animal models.
属性
IUPAC Name |
3-(4-chlorophenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c1-21-18-13-5-3-2-4-12(13)17(20)14(15(18)19)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGTZSKIWARBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)



![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)



![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)
![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)
